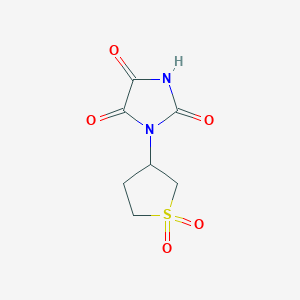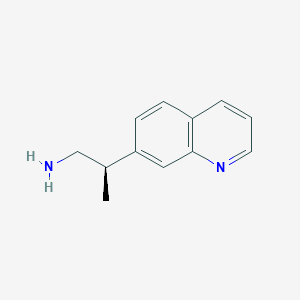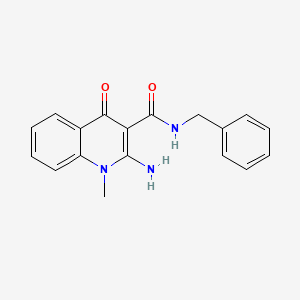
2-氨基-N-苄基-1-甲基-4-酮-1,4-二氢喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves complex organic reactions, starting from aminoanthraquinones for dibenzisoquinolines and perimidines derivatives. These processes often involve condensation reactions with urea or dimethylacetamide and subsequent modifications to introduce various functional groups, aiming to study their effects on biological activity (Bu et al., 2001). A specific example includes the preparation of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, which was achieved through a reaction between N-methylisatoic anhydride and malononitrile, followed by hydrolysis to yield the desired carboxamide and carboxylic acid derivatives (Basafa et al., 2021).
Molecular Structure Analysis
The structural elucidation of such compounds is often achieved through NMR analysis and Density Functional Theory (DFT) calculations, providing insights into the chemical shifts and geometric configurations of the molecules. This analytical approach helps in understanding the bonding interactions and structural stability of the compounds (Basafa et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including regioselective ethylation and hydrolysis under specific conditions, leading to the formation of different derivatives with potential pharmacological activities. The study of such reactions helps in understanding the reactivity and functional group tolerance of the quinoline derivatives (Batalha et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for various applications. For instance, the crystalline structure of related compounds has been analyzed to understand their conformational stability and potential binding interactions in biological systems (Lu et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is essential for tailoring these compounds for specific applications. Studies on the N-ethylation reaction and the synthesis of tetrahydroquinoline alkaloid structures provide valuable information on the chemical behavior and potential modifications to enhance the compound's biological activity (Nery et al., 2003).
科学研究应用
合成和化学性质
- 水解研究: 这种化合物在特定条件下会发生水解,正如一项探索其腈基水解的研究所证明的那样。该研究表明,在特定条件下形成了2-氨基-N-苄基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酰胺及其羧酸形式,为其化学行为提供了见解 (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021)。
生物活性
- 细胞毒活性: 对相关喹啉衍生物的研究表明可能具有对癌细胞系的细胞毒活性。例如,具有相似结构框架的7-氧代-7H-二苯[f,ij]异喹啉和7-氧代-7H-苯并[e]哌啶衍生物在小鼠结肠肿瘤中显示出有希望的活性 (Bu, Deady, Finlay, Baguley, & Denny, 2001)。
药理研究
- CB2大麻素受体激动剂: 对结构相似的4-氧代-1,4-二氢喹啉-3-羧酰胺衍生物的研究揭示了它们作为CB2大麻素受体激动剂的潜力。这表明了该类化合物在药理应用中的潜力 (Stern et al., 2006)。
抗菌活性
- 潜在抗菌剂: 对喹啉-羧酰胺的研究表明这些化合物可能具有显著的抗菌活性。这突显了2-氨基-N-苄基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酰胺及相关化合物在抗菌应用中的潜力 (Moussaoui et al., 2019)。
未来方向
The future directions for this compound could involve further exploration of its therapeutic potential. The 4-quinolone scaffold, of which this compound is a derivative, is found in more than 60 FDA approved drugs . Therefore, there is potential for this compound to be further developed and used in the treatment of various conditions.
属性
IUPAC Name |
2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORJYKELDJGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

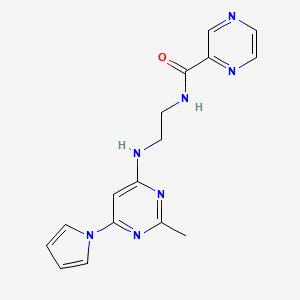

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

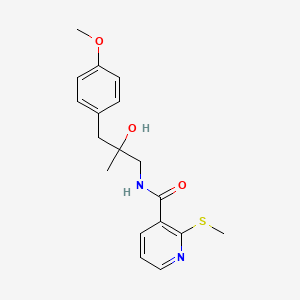
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
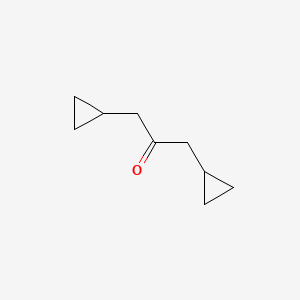
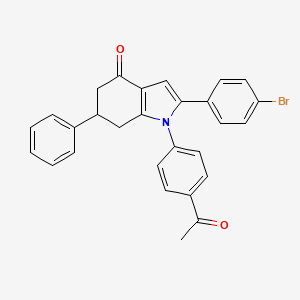


![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
